molecular formula C18H23NO3 B391645 3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 294656-72-7

3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No.: B391645
CAS No.: 294656-72-7
M. Wt: 301.4g/mol
InChI Key: HAUCCCPJLQSBIQ-UHFFFAOYSA-N
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Description

The compound you mentioned contains an indole group. Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .


Molecular Structure Analysis

The molecular structure of indole consists of a fused six-membered and five-membered ring, namely a benzene ring and a pyrrole ring . The presence of the nitrogen in the five-membered ring introduces some polarity to the molecule, and the π-electrons are shared across the whole structure, giving it aromatic properties .


Chemical Reactions Analysis

Indole is a versatile molecule that participates in many chemical reactions. Being aromatic, it is relatively stable but can undergo electrophilic substitution . It can act as a nucleophile and an electrophile, and its reactivity can be enhanced through activation by metal catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For indole, it is a solid at room temperature with a melting point of around 52 °C. It has a strong, unpleasant odor. In terms of its chemical properties, indole is relatively stable due to its aromaticity, but can participate in various chemical reactions .

Scientific Research Applications

Role in Organic Synthesis

3-(2,3-Dihydro-1H-indol-1-ylcarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid is a compound of interest in the field of organic synthesis, particularly in the synthesis of indole derivatives. Indole and its derivatives have been extensively studied due to their wide range of biological activities and their presence in natural products. The compound's structure allows for various chemical transformations, making it a valuable building block for the synthesis of complex molecules. The synthesis and applications of indole derivatives have been reviewed, emphasizing the importance of indole as a core structure for the development of pharmacologically active compounds (Taber & Tirunahari, 2011).

Pharmacological Activities

Indole derivatives, including those related to this compound, have shown a variety of pharmacological activities. The diverse biological activities of indole-3-carbinol (I3C) and its derivatives, for instance, have been explored for their protective effects on chronic liver injuries and other conditions. Such compounds regulate transcriptional factors, relieve oxidative stress, and modulate enzymes relevant to viral replication and metabolism, highlighting their potential as therapeutic agents (Wang et al., 2016).

Potential Therapeutic Uses

Exploration into the therapeutic applications of compounds derived from or related to this compound has been significant. Research has shown that indole derivatives possess anti-inflammatory, antimicrobial, anticancer, and antioxidant properties. This highlights their potential in drug development and as candidates for treating various diseases. For example, research on cinnamic acid derivatives, which share functional groups with the compound , has demonstrated anticancer potentials, underscoring the importance of structural analogs in medicinal chemistry (De, Baltas, & Bedos-Belval, 2011).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

It is known that indole derivatives can influence a variety of biological processes . Therefore, it is likely that this compound could affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For indole, it is generally considered safe in small amounts but can be harmful if ingested or inhaled in large amounts. Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

Indole and its derivatives have been the subject of much research due to their prevalence in natural products and their wide range of biological activities. Future research may focus on developing new synthetic methods, discovering new natural products containing indole, and exploring their biological activities .

Properties

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2)13(8-10-18(17,3)16(21)22)15(20)19-11-9-12-6-4-5-7-14(12)19/h4-7,13H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUCCCPJLQSBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)N2CCC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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